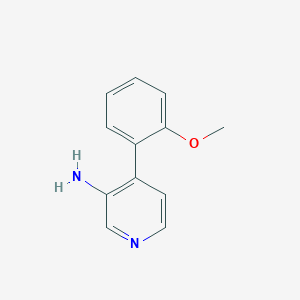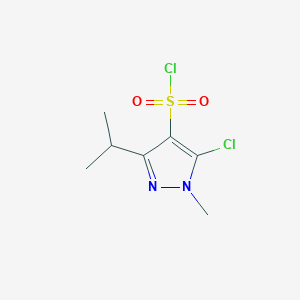
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones . The specific reactions involving 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride are not detailed in the search results.Scientific Research Applications
Catalytic Applications
A novel ionic liquid was synthesized and characterized for use as an efficient, homogeneous, and reusable catalyst for the synthesis of bis(pyrazol-5-ols) through tandem Knoevenagel–Michael reactions. This highlights the potential of pyrazole derivatives in catalyzing organic synthesis reactions, suggesting that compounds like 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride could find application in facilitating chemical transformations (Moosavi‐Zare et al., 2013).
Synthetic Applications in Ligand Development
Pyrazoles with functionalized side chains have been synthesized for use as ligands, emphasizing the role of pyrazole derivatives in the development of new coordination compounds. The attachment of various groups at strategic positions on the pyrazole ring can lead to molecules capable of hydrogen bonding, indicating the versatility of pyrazole derivatives in creating ligands with specific properties (Grotjahn et al., 2002).
Structural and Computational Analysis
Novel pyrazolo[3,4-b]pyridin-3-ol derivatives were synthesized, and their molecular structures were determined through X-ray diffraction analysis. Computational studies, including density functional theory (DFT) calculations, were performed to understand their molecular electrostatic potential and frontier molecular orbitals. This underscores the importance of pyrazole derivatives in structural chemistry and computational studies, offering a pathway to analyze the electronic properties of similar compounds (Shen et al., 2014).
Antimicrobial Applications
The synthesis of new heterocycles based on pyrazole demonstrated their potential antimicrobial activity. This suggests that this compound could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (El‐Emary et al., 2002).
Agricultural Chemistry Applications
The synthesis of pyrazole derivatives has led to compounds with promising herbicidal and insecticidal activities. This indicates the potential of pyrazole derivatives, including this compound, in the development of new agrochemicals (Wang et al., 2015).
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets and mode of action, it is challenging to predict the biochemical pathways that this compound might affect .
Result of Action
The molecular and cellular effects of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFHUKYTJGTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)


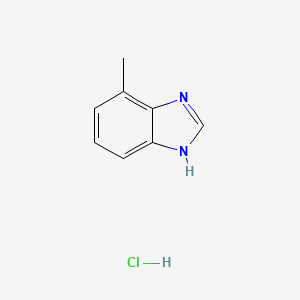
![ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B3104022.png)
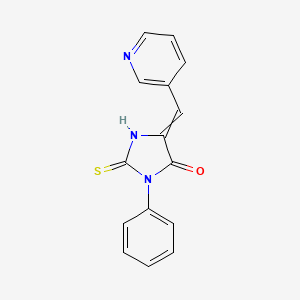


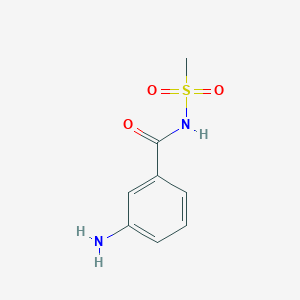


![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
